Fmoc-L-aspartic acid alpha-4-nitroanilide
Overview
Description
Fmoc-L-aspartic acid alpha-4-nitroanilide is a chemical compound with the molecular formula C25H21N3O7 and a molecular weight of 475.45 g/mol . It is commonly used in the field of proteomics research and is known for its role in the solid-phase synthesis of peptides . The compound is characterized by its off-white powder form and is typically stored at temperatures between 0-8°C .
Mechanism of Action
Target of Action
Fmoc-Asp-pNA is primarily used in the field of proteomics research . Its primary targets are proteins, specifically those involved in the solid phase synthesis of peptides .
Mode of Action
Fmoc-Asp-pNA interacts with its protein targets by integrating into the peptide chain during the solid phase synthesis process . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product.
Action Environment
The action of Fmoc-Asp-pNA is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of Fmoc-Asp-pNA. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-aspartic acid alpha-4-nitroanilide involves the protection of the amino group of L-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically proceeds under mild conditions to avoid racemization. The nitroanilide group is introduced through a coupling reaction with 4-nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and bases.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Reduction Reactions: The major product is the corresponding amino derivative.
Scientific Research Applications
Fmoc-L-aspartic acid alpha-4-nitroanilide is widely used in scientific research, particularly in the following fields:
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-aspartic acid: Lacks the nitroanilide group, making it less suitable for chromophore-based detection.
Fmoc-L-glutamic acid alpha-4-nitroanilide: Similar structure but with a different amino acid backbone.
Uniqueness
Fmoc-L-aspartic acid alpha-4-nitroanilide is unique due to its combination of the Fmoc protecting group and the nitroanilide chromophore. This dual functionality makes it highly valuable in peptide synthesis and detection .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGASSLCYMGNEA-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373215 | |
Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185547-52-8 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185547-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.